molecular formula C9H20OSi B14487331 Silane, trimethyl(1-oxohexyl)- CAS No. 63578-18-7

Silane, trimethyl(1-oxohexyl)-

Cat. No.: B14487331
CAS No.: 63578-18-7
M. Wt: 172.34 g/mol
InChI Key: NUOQWZSQJBNJKS-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-oxohexyl)-: is an organosilicon compound with the molecular formula C9H20OSi . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a trimethylsilyl group and a 1-oxohexyl group attached to the silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-oxohexyl)- typically involves the reaction of trimethylchlorosilane with 1-oxohexyl lithium or Grignard reagents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

(CH3)3SiCl+RLi(CH3)3SiR+LiCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{RLi} \rightarrow \text{(CH}_3\text{)}_3\text{SiR} + \text{LiCl} (CH3​)3​SiCl+RLi→(CH3​)3​SiR+LiCl

where R represents the 1-oxohexyl group.

Industrial Production Methods: Industrial production of Silane, trimethyl(1-oxohexyl)- often involves large-scale reactions using similar methods as described above. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-oxohexyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

    Reduction: Hydrosilanes like tris(trimethylsilyl)silane are commonly used.

    Substitution: Halogenating agents like chlorotrimethylsilane are often employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes.

Scientific Research Applications

Chemistry: Silane, trimethyl(1-oxohexyl)- is used as a reagent in organic synthesis, particularly in the protection of functional groups and as a reducing agent.

Biology: In biological research, it is used in the modification of biomolecules and surfaces to enhance their properties.

Medicine: The compound is explored for its potential in drug delivery systems and as a component in medical devices.

Industry: It is widely used in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-oxohexyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound in various reactions.

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the 1-oxohexyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a single silicon atom.

Uniqueness: Silane, trimethyl(1-oxohexyl)- is unique due to the presence of the 1-oxohexyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications and industrial processes.

Properties

CAS No.

63578-18-7

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhexan-1-one

InChI

InChI=1S/C9H20OSi/c1-5-6-7-8-9(10)11(2,3)4/h5-8H2,1-4H3

InChI Key

NUOQWZSQJBNJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)[Si](C)(C)C

Origin of Product

United States

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